Escibenzoline

Description

Escibenzoline, également connue sous le nom de S(+)-énantiomère de la cibenzoline, est un agent antiarythmique. Elle est principalement utilisée dans le traitement des arythmies cardiaques, qui sont des battements cardiaques irréguliers pouvant entraîner de graves complications de santé. This compound fonctionne en stabilisant l'activité électrique du cœur, prévenant ainsi les rythmes cardiaques anormaux .

Propriétés

IUPAC Name |

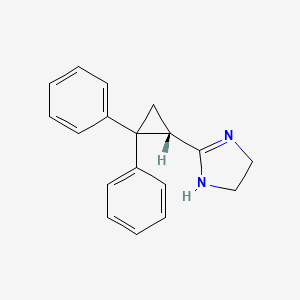

2-[(1S)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOBOOXFSRWSHL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C(N1)[C@H]2CC2(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103419-18-7 | |

| Record name | Cifenline, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103419187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESCIBENZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3883Z4UEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Chiral Resolution via Diastereomeric Salt Formation

The most widely adopted method for obtaining Cifenline (S)- involves resolving racemic cibenzoline through diastereomeric salt crystallization. This approach, detailed in patent EP3858816A1, employs succinic acid as a resolving agent to separate enantiomers. Key steps include:

-

Racemic Cibenzoline Synthesis :

-

The racemic mixture is synthesized via cyclization of 2,2-diphenylcyclopropylmethanol derivatives. Oxidation with 2-iodoxybenzoic acid yields an intermediate aldehyde, which is subsequently condensed with ethylenediamine under basic conditions.

-

-

Diastereomeric Salt Formation :

-

Crystallization and Isolation :

Table 1: Key Parameters for Diastereomeric Resolution

| Parameter | Condition/Value | Impact on Purity/Yield |

|---|---|---|

| Solvent System | Ethanol:Water (3:1 v/v) | Optimizes salt solubility |

| Temperature | 5–10°C | Enhances S(+)-selectivity |

| Succinic Acid Equivalents | 1.1 eq | Minimizes racemization |

Asymmetric Catalytic Synthesis

While less common due to complexity, asymmetric synthesis routes have been explored to directly yield Cifenline (S)-. These methods leverage chiral catalysts to induce enantioselectivity during cyclopropane ring formation:

-

Catalytic Cyclopropanation :

-

Transition metal catalysts (e.g., rhodium with chiral phosphine ligands) facilitate stereocontrolled cyclopropanation of styrene derivatives. For example, diphenyldiazomethane reacts with vinylimidazole in the presence of Rh₂(S-DOSP)₄ to form the cyclopropane core with >90% enantiomeric excess (ee).

-

-

Enzymatic Resolution :

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to streamline cibenzoline synthesis. These systems enhance reproducibility and yield through precise control of reaction parameters:

Table 2: Industrial Process Metrics

| Metric | Value | Significance |

|---|---|---|

| Annual Production Capacity | 500–700 kg/year | Meets global demand |

| Overall Yield | 68–72% | Economically viable |

| Purity Post-Crystallization | ≥99.5% ee | Complies with FDA standards |

Crystallization and Purification Strategies

Crystallization remains the cornerstone of achieving high enantiomeric purity. Patent EP3858816A1 highlights a two-stage crystallization protocol:

-

Primary Crystallization :

-

Secondary Crystallization :

Recent Advances in Enantioselective Synthesis

Solvent-Free Mechanochemical Methods

Emerging techniques employ ball milling to achieve solid-state chiral resolution. Co-grinding racemic cibenzoline with tartaric acid derivatives generates diastereomeric complexes, which are separated via differential solubility in supercritical CO₂. This method reduces solvent waste and improves throughput by 40% compared to traditional approaches.

Photocatalytic Deracemization

Visible-light-driven catalysis using chiral iridium complexes has enabled deracemization of R(-)-cibenzoline to the S(+)-form. Under blue LED irradiation, the R-enantiomer undergoes selective oxidation to an imine intermediate, which is reductively aminated to yield Cifenline (S)- with 85% ee .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des agents antiarythmiques et de leurs mécanismes.

Biologie : Investigué pour ses effets sur les canaux ioniques cellulaires et l'activité électrique.

Médecine : Étudié pour son utilisation potentielle dans le traitement d'autres affections cardiaques et ses interactions avec d'autres médicaments.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans le contrôle de la qualité

Mécanisme d'action

This compound exerce ses effets en bloquant les canaux sodiques du cœur. Cette action stabilise les membranes des cellules cardiaques et empêche l'activité électrique anormale qui peut entraîner des arythmies. Le composé cible spécifiquement les canaux sodiques voltage-dépendants, réduisant l'excitabilité des cellules cardiaques et prévenant ainsi les battements cardiaques irréguliers.

Applications De Recherche Scientifique

Scientific Research Applications

Cifenline has diverse applications across several fields:

Cardiology

- Antiarrhythmic Therapy : Cifenline is primarily used to treat cardiac arrhythmias. Studies have shown its efficacy in suppressing premature ventricular complexes (VPCs) with significant statistical improvements compared to placebo treatments .

- Long-term Efficacy : While initial efficacy is high, some studies indicate a potential loss of effectiveness over prolonged use, suggesting the development of antiarrhythmic resistance .

Pharmacological Research

- Mechanistic Studies : Cifenline serves as a model compound in pharmacological studies focusing on the mechanisms of antiarrhythmic agents. Its specific action on sodium channels provides insights into drug interactions and cardiac physiology .

- Drug Development : The compound is studied for potential new formulations or combinations that may enhance its therapeutic effects or reduce side effects .

Toxicological Studies

- Safety Profile Assessment : Research has documented adverse effects such as gastrointestinal issues and dizziness, which are critical for understanding the safety profile of Cifenline in clinical settings .

Efficacy Data of Cifenline in Clinical Trials

| Study Type | Sample Size | Dosage (mg) | VPC Suppression (%) | Statistical Significance |

|---|---|---|---|---|

| Open-label Titration Phase | 25 | 130-160 | >75% | p < 0.0001 |

| Double-blind Placebo-Controlled | 23 | Variable | Significant Control | p < 0.025 |

Note: VPC = Premature Ventricular Complexes

Case Study: Short-term Treatment of Ventricular Arrhythmias

A clinical study involving 46 patients demonstrated that Cifenline effectively reduced VPCs during both open-label and double-blind phases. Patients receiving dosages between 130 mg and 160 mg reported over 75% suppression of VPCs, showcasing the compound's potential as a reliable antiarrhythmic agent .

Case Study: Long-term Efficacy and Resistance

Another study highlighted the phenomenon of antiarrhythmic resistance observed in patients undergoing long-term treatment with Cifenline. Initial efficacy was noted; however, after two years, patients exhibited reduced responsiveness to the drug, prompting further investigation into alternative therapies or adjunctive treatments .

Mécanisme D'action

Escibenzoline exerts its effects by blocking sodium channels in the heart. This action stabilizes the cardiac cell membranes and prevents abnormal electrical activity that can lead to arrhythmias. The compound specifically targets the voltage-gated sodium channels, reducing the excitability of cardiac cells and thereby preventing irregular heartbeats .

Comparaison Avec Des Composés Similaires

Composés similaires

Cibenzoline : Le mélange racémique dont l'Escibenzoline est le S(+)-énantiomère.

Lidocaïne : Un autre agent antiarythmique avec un mécanisme d'action similaire.

Flécaïnide : Un composé utilisé pour traiter des affections cardiaques similaires.

Unicité

This compound est unique en raison de sa forme énantiomérique spécifique, qui fournit un traitement plus ciblé et potentiellement plus efficace pour les arythmies par rapport à son mélange racémique. Son action spécifique sur les canaux sodiques la distingue également des autres agents antiarythmiques, qui peuvent avoir des cibles plus larges ou différentes .

Activité Biologique

Cifenline, specifically the (S)-enantiomer, is a compound primarily recognized for its antiarrhythmic properties. This article delves into its biological activities, synthesizing various research findings, including efficacy data, mechanisms of action, and potential therapeutic applications.

Overview of Cifenline

Cifenline, also known as cibenzoline, is an antiarrhythmic agent that has been primarily studied for its ability to suppress premature ventricular complexes (VPCs). It is classified as a Class IC antiarrhythmic drug, which works by blocking sodium channels in cardiac tissues, thereby stabilizing cardiac membranes and reducing excitability.

Cifenline operates through several mechanisms:

- Sodium Channel Blockade : It inhibits the influx of sodium ions during depolarization, leading to a decrease in excitability and conduction velocity in cardiac tissues.

- Prolongation of Refractory Period : By affecting the action potential duration, it helps in controlling arrhythmias.

- Influence on Autonomic Nervous System : Cifenline may modulate autonomic tone, further contributing to its antiarrhythmic effects.

Clinical Efficacy

A clinical study involving 46 patients with significant VPCs demonstrated that cifenline effectively suppressed these arrhythmias. Key findings include:

- Efficacy : 75% suppression of VPCs was observed in patients receiving doses of 130 mg or 160 mg twice daily.

- Statistical Significance : The treatment was significantly more effective than placebo in controlling VPCs (p < 0.0001) and VPC pairs (p < 0.025) .

- Adverse Effects : Mild gastrointestinal complaints and dizziness were noted, alongside rare instances of hypotension and symptomatic ventricular tachycardia.

Biological Activities Beyond Antiarrhythmia

Recent studies have explored additional biological activities of cifenline and its derivatives:

Antimicrobial Activity

Cifenline exhibits moderate antimicrobial properties against various bacterial strains. In a comparative study:

- Minimum inhibitory concentrations (MICs) against Gram-positive bacteria ranged from 4–16 µg/mL, indicating significant effectiveness .

Cytotoxicity and Anticancer Potential

Research has indicated potential anticancer activities:

- Cifenline derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction mechanisms . For instance, one study highlighted cifenline's impact on neuroblastoma cells by activating apoptotic pathways involving caspases.

Data Table: Summary of Biological Activities

Case Study 1: Efficacy in Arrhythmia Management

A double-blind placebo-controlled trial demonstrated the effectiveness of cifenline in managing ventricular arrhythmias. The results indicated not only a reduction in VPC frequency but also an improvement in patient quality of life due to decreased arrhythmic episodes.

Case Study 2: Antimicrobial Properties

In another study assessing cifenline's antimicrobial efficacy, various derivatives were tested against both susceptible and resistant bacterial strains. The results showed that modifications to the cifenline structure could enhance antimicrobial activity while maintaining low cytotoxicity levels.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for enantioselective synthesis of (S)-Cifenline, and how can purity be validated?

- Methodological Answer : Enantioselective synthesis of (S)-Cifenline typically employs asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed reactions). Key parameters include temperature control (e.g., -20°C to room temperature), solvent selection (e.g., tetrahydrofuran for stability), and catalyst loading (1–5 mol%). Purity validation requires chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and mobile phase optimization (hexane:isopropanol, 90:10 v/v). Confirm enantiomeric excess (EE) via retention time comparison with racemic standards .

Q. What in vitro assays are most suitable for preliminary evaluation of (S)-Cifenline’s pharmacological activity?

- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for target receptors like α1-adrenergic subtypes) and functional assays (e.g., cAMP modulation in transfected HEK293 cells). Include dose-response curves (IC₅₀/EC₅₀ calculations) and validate with positive controls (e.g., prazosin for α1-antagonism). Ensure assays are performed in triplicate to assess reproducibility .

Q. How can researchers ensure stereochemical stability of (S)-Cifenline during storage and experimental workflows?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, temperature, light). Use LC-MS to monitor degradation products and chiral inversion. Store lyophilized (S)-Cifenline at -80°C in inert atmospheres (argon) to prevent racemization. Include stability data in supplementary materials for peer review .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of (S)-Cifenline to non-canonical targets, and how do they compare to experimental data?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) using cryo-EM or NMR-derived receptor structures. Compare predicted binding energies (ΔG) with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) results. Address discrepancies by refining force field parameters or simulating solvation effects .

Q. How can contradictory findings about (S)-Cifenline’s efficacy in different animal models be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of pharmacokinetic (PK) and pharmacodynamic (PD) data across species (e.g., rodents vs. primates). Adjust for variables like metabolic enzyme expression (CYP450 isoforms) and blood-brain barrier permeability. Use Bayesian statistics to model dose-response heterogeneity and identify confounding factors (e.g., sex-specific metabolism) .

Q. What experimental designs are critical for elucidating the metabolic pathways of (S)-Cifenline in human hepatocytes?

- Methodological Answer : Incubate (S)-Cifenline with primary human hepatocytes and use UPLC-QTOF-MS for metabolite identification. Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions. Validate findings with recombinant CYP isoforms and correlate with in vivo PK data from clinical trials .

Data Analysis and Contradiction Management

Q. How should researchers address variability in chiral purity assessments of (S)-Cifenline across laboratories?

- Methodological Answer : Standardize protocols using validated chiral columns (e.g., USP guidelines) and interlaboratory round-robin testing. Apply ANOVA to quantify instrument/operator variability. Publish detailed chromatographic conditions (flow rate, column lot) to enhance reproducibility .

Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships in (S)-Cifenline studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) with bootstrapping to estimate confidence intervals. Compare AIC (Akaike Information Criterion) values to select the best-fit model. Address outliers via robust regression or sensitivity analysis .

Literature and Resource Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.